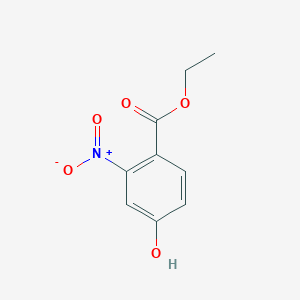

Ethyl 4-hydroxy-2-nitrobenzoate

Descripción general

Descripción

Ethyl 4-hydroxy-2-nitrobenzoate is a chemical compound with the CAS Number: 104356-27-6 . It has a molecular weight of 211.17 and its IUPAC name is ethyl 4-hydroxy-2-nitrobenzoate .

Synthesis Analysis

The synthesis of similar compounds, such as benzocaine, involves the esterification of p-nitro benzoic acid followed by H2 / Pd/C reduction of the nitro group . This results in p-amino benzoic acid ethyl ester in two steps under batch conditions .Molecular Structure Analysis

The InChI code for Ethyl 4-hydroxy-2-nitrobenzoate is 1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-2-nitrobenzoate is a solid at room temperature . It is stored in a dry environment .Aplicaciones Científicas De Investigación

Synthesis of Benzocaine

Ethyl 4-hydroxy-2-nitrobenzoate is used in the synthesis of Benzocaine . Benzocaine (ethyl p-aminobenzoate), the ethyl ester of p-aminobenzoic acid, is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . It is widely used in the pharmaceutical industry for applications such as an anesthetic prior to exams like endoscopy or as a “retarding” agent when inserted in a condom .

Production of Local Anesthetics

Ethyl 4-nitrobenzoate, which can be derived from Ethyl 4-hydroxy-2-nitrobenzoate, is a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics . These anesthetics, such as Novocaine (procaine, 2-ethylaminoethyl ester of 4-aminobenzoic), are widely used in medical procedures .

Chemical Research

Ethyl 4-hydroxy-2-nitrobenzoate is used in chemical research due to its unique properties . Its molecular weight, linear formula, and other chemical properties make it a valuable compound for various chemical reactions .

Continuous Flow Systems

This compound is also used in continuous flow systems for the optimization of productivity . The application of traditional reactions in refined systems, such as continuous flow, are a technological bottleneck that allows approaches aimed at the optimization of productivity .

Reduction and Esterification

Ethyl 4-hydroxy-2-nitrobenzoate is used in the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This process optimizes the reaction time and sequences, adding relevance and technology to the process as a whole .

Pharmaceutical Industry

Due to its wide insertion in the pharmaceutical market, the methodologies for obtaining this molecule have already been elucidated and published in the literature . Thus, Ethyl 4-hydroxy-2-nitrobenzoate plays a significant role in the pharmaceutical industry .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It can be inferred that the compound might undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving the ring cleavages of protocatechuic acid (pca) at various sites of the aromatic ring .

Pharmacokinetics

Similar compounds are known to undergo various transformations in the body, which can affect their bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-hydroxy-2-nitrobenzoate. For instance, the compound should be stored in a dry and well-ventilated place to maintain its stability .

Propiedades

IUPAC Name |

ethyl 4-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUFFYRUAHAHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356546 | |

| Record name | ethyl 4-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-2-nitrobenzoate | |

CAS RN |

104356-27-6 | |

| Record name | ethyl 4-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

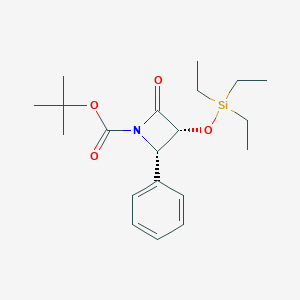

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)

![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)